3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a phenyl-imidazole moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets . They are key components of functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways. The downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound could have various effects at the molecular and cellular level.
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , which could potentially influence the compound’s action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Benzamide Formation: The final step involves the acylation of the amine group with 3,4-dimethylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions:
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroimidazole derivatives
Substitution: Nitrobenzamides, halobenzamides
Scientific Research Applications
3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antitumor activity and enzyme inhibition properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: Exhibits similar biological activities, including enzyme inhibition and receptor binding.
Uniqueness
3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and specificity compared to other imidazole derivatives . The presence of the thioether linkage also provides additional chemical reactivity and potential for further functionalization .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-8-9-17(12-15(14)2)19(24)21-10-11-25-20-22-13-18(23-20)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOJICKRJELTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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